Adenosine 5'-diphosphate (disodium)

Description

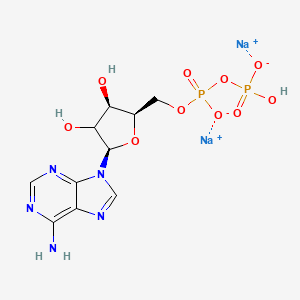

Adenosine 5'-diphosphate (ADP) disodium salt (C₁₀H₁₄N₅Na₂O₁₀P₂) is a nucleotide critical to cellular energy metabolism. It acts as an intermediate in ATP-ADP-AMP cycles, facilitating energy transfer via phosphorylation and dephosphorylation. The disodium form enhances solubility, making it suitable for biochemical assays and pharmaceutical applications. ADP is synthesized enzymatically from ATP hydrolysis or via phosphorylation of AMP. Its primary roles include substrate provision for kinases, modulation of platelet aggregation, and participation in nucleotide-dependent signaling pathways .

Properties

Molecular Formula |

C10H13N5Na2O10P2 |

|---|---|

Molecular Weight |

471.17 g/mol |

IUPAC Name |

disodium;[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1 |

InChI Key |

ORKSTPSQHZNDSC-JQAADMKISA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

ADP disodium undergoes hydrolysis under acidic and enzymatic conditions, yielding adenosine derivatives and phosphate species.

Acid-Catalyzed Hydrolysis

In acidic environments (1–5 M HClO₄, 25°C), ADP disodium hydrolyzes via two pathways :

| Pathway | Products | Mechanism |

|---|---|---|

| Phosphate Cleavage | Adenosine 5'-monophosphate (AMP) + inorganic pyrophosphate (PPᵢ) | Nucleophilic attack by water at the β-phosphate group, breaking the P-O-P bond. |

| Depurination | Adenine + ribose 5-diphosphate | Protonation of N7 on adenine, leading to glycosidic bond cleavage. |

Kinetic studies reveal pseudo-first-order behavior, with rate constants dependent on acidity. At 3 M HClO₄, the hydrolysis half-life is ~20 hours .

Base-Catalyzed Hydrolysis

Under alkaline conditions, hydroxide ions act as nucleophiles, attacking the phosphorus center. This results in:

-

Phosphate ester cleavage : Produces adenosine and sodium phosphate derivatives .

-

UV-Vis spectroscopy confirms bond cleavage via loss of the ribose phosphate skeletal absorption band at 978 cm⁻¹ .

Enzymatic Conversion to ATP

ADP disodium is reversibly phosphorylated to adenosine 5'-triphosphate (ATP) by ATP synthases in biological systems :

Key Features:

-

Energy Storage : This reaction is central to cellular energy metabolism, with equilibrium favoring ATP synthesis under physiological pH (7.4) .

-

Industrial Use : Recombinant ATP synthases are employed in biotechnological ATP production, leveraging ADP disodium as a substrate .

Reactivity in Biochemical Pathways

ADP disodium participates in platelet activation and nucleotide metabolism through receptor interactions:

Platelet Activation Mechanism

| Receptor | Effect | Downstream Pathway |

|---|---|---|

| P2Y1 | Initiates calcium mobilization | Phospholipase C activation → IP₃ signaling |

| P2Y12 | Inhibits adenylate cyclase | Reduced cAMP → enhanced platelet aggregation |

Metabolic Interconversions :

-

Deamination : Converted to inosine diphosphate (IDP) by adenosine deaminase.

-

Phosphorylation : Acts as a precursor for nucleic acid synthesis via ribonucleotide reductase.

Food Industry

-

Preservation : Stabilizes energy metabolism in food products, extending shelf life.

Stability and Storage

Scientific Research Applications

Biochemical and Molecular Biology Applications

Energy Metabolism:

Adenosine 5'-diphosphate is integral to the energy cycle of cells. It acts as an intermediate in the conversion of adenosine triphosphate (ATP) to adenosine monophosphate (AMP), facilitating energy transfer within cells. Its role in ATP synthesis is vital for cellular respiration processes.

Nucleic Acid Metabolism:

ADP participates in nucleic acid metabolism, influencing DNA and RNA synthesis. It serves as a substrate for various kinases involved in phosphorylating nucleotides, which is essential for nucleic acid integrity and function .

Pharmaceutical Applications

Antiplatelet Activity:

Adenosine 5'-diphosphate is known for its role in platelet activation. It interacts with specific receptors (P2Y1, P2Y12, P2X1) on platelets, promoting aggregation. This property is exploited in developing antiplatelet drugs for cardiovascular diseases .

Therapeutic Use:

Research indicates that ADP supplementation can enhance muscular adaptations during resistance training, suggesting potential applications in sports medicine and rehabilitation . A study showed that oral ATP supplementation reduced strength decrements during high-volume training phases, highlighting its therapeutic benefits .

Agrochemical Applications

ADP serves as a raw material in the synthesis of agrochemicals, particularly those aimed at enhancing plant growth and resistance to stress. Its involvement in metabolic pathways allows for the development of fertilizers that improve nutrient uptake and energy efficiency in plants .

Industrial Applications

Organic Synthesis:

In organic chemistry, adenosine 5'-diphosphate (disodium) acts as an important intermediate in synthesizing various compounds. It is utilized in the production of pharmaceuticals and biochemicals due to its reactivity and ability to participate in enzymatic reactions .

Data Tables

| Application Area | Specific Use |

|---|---|

| Biochemistry | Energy metabolism |

| Pharmaceuticals | Antiplatelet drugs |

| Sports Medicine | Performance enhancement |

| Agrochemicals | Fertilizers |

| Organic Synthesis | Intermediate for chemical synthesis |

Case Studies

- Antiplatelet Therapy : A clinical study demonstrated that patients receiving ADP receptor antagonists showed significant reductions in thrombotic events compared to controls, establishing ADP's role in therapeutic interventions for cardiovascular conditions .

- Muscle Adaptation Research : In a controlled trial involving resistance-trained individuals, those supplemented with ATP showed improved muscle mass and strength retention compared to placebo groups during high-stress training periods . This highlights ADP's potential utility in sports nutrition.

- Agrochemical Development : Research has indicated that formulations containing ADP can enhance root development and stress resistance in crops, suggesting its application as a bio-stimulant in agriculture .

Mechanism of Action

Adenosine 5’-diphosphate (disodium) is similar to other adenine nucleotides such as adenosine triphosphate (ATP) and adenosine monophosphate (AMP). it is unique in its role as an intermediate in the conversion between ATP and AMP. The key differences between these compounds are:

- Adenosine triphosphate (ATP): Contains three phosphate groups and is a high-energy molecule involved in energy transfer.

- Adenosine monophosphate (AMP): Contains one phosphate group and is a lower-energy molecule involved in energy metabolism .

Comparison with Similar Compounds

Comparison with ATP and AMP

ADP, ATP, and AMP form a triad central to cellular energy dynamics. Key differences include:

- Functional Insights :

- ATP degradation to ADP and AMP is critical in food science, as seen in the umami taste generation in Chinese water chestnuts (CWC). ATP→ADP→AMP→IMP pathways contribute to flavor profiles, with IMP being a key umami compound .

- In energy-depleted states (e.g., ischemia), ADP levels rise due to ATP hydrolysis, while AMP accumulation activates salvage pathways .

Comparison with Other Nucleoside Diphosphates

ADP belongs to the nucleoside diphosphate family, which includes cytidine (CDP), guanosine (GDP), and uridine (UDP) diphosphates. Differences in enzymatic regulation and substrate specificity are notable:

| Compound | Base | Key Enzymatic Interactions | Optimal Mg²⁺ Concentration | Inhibitor Sensitivity |

|---|---|---|---|---|

| ADP | Adenine | Ribonucleotide reductase (ADP reductase activity) | 0.1 mM | Sensitive to dATP |

| CDP | Cytosine | Ribonucleotide reductase (CDP reductase activity) | 3–4 mM | Insensitive to DMSO |

| GDP | Guanine | Phosphatases (e.g., PRL-3) | Variable | GTP-dependent |

| UDP | Uracil | Glycosyltransferases, kinase modulation | Not reported | PPADS-sensitive |

- Biochemical Studies :

- In Ehrlich tumor cells, ADP and CDP reductase activities differ in Mg²⁺ requirements and inhibitor responses. ADP reduction is inhibited by dimethylformamide, while CDP reduction is unaffected .

- ADP’s interaction with myosin subfragment 1 (SF-1) induces conformational changes distinct from ATP, affecting actin dissociation rates .

Structural Analogues and Modified Derivatives

Modifications to ADP’s purine ring or phosphate chain alter biological activity:

Enzyme Binding and Allosteric Regulation

ADP competes with ATP and other nucleotides in kinase and phosphatase assays:

- Kinase Studies: ADP binding to kinases induces intermediate conformational states, similar to ATP but with reduced activation. For example, ADP shifts kinase equilibrium toward inactive states, unlike ATPγN (a non-hydrolysable ATP analogue) .

- Phosphatase Assays :

- PRL-3 phosphatase shows negligible activity toward ADP compared to ATP, indicating substrate preference for triphosphates .

Biological Activity

Adenosine 5'-diphosphate (ADP) disodium salt is a crucial molecule in cellular metabolism, primarily known for its role in energy transfer and signaling. This article delves into the biological activities of ADP disodium, focusing on its mechanisms, therapeutic implications, and recent research findings.

- Chemical Name : Adenosine 5'-(α,β-methylene)diphosphate disodium salt

- Molecular Formula : C10H15N5O10P2

- Molecular Weight : 469.19 g/mol

- CAS Number : 3768-14-7

ADP serves multiple roles in biological systems:

- Ecto-5'-Nucleotidase Inhibition : ADP disodium acts as an inhibitor of ecto-5'-nucleotidase (CD73), which is responsible for converting AMP to adenosine. By inhibiting this enzyme, ADP disodium prevents adenosine production, influencing various physiological processes such as inflammation and vascular tone regulation .

- Vasoconstriction and Inflammation : Studies have shown that ADP disodium can induce vasoconstriction and inflammation in rodent models. This property is particularly relevant in understanding its potential role in cardiovascular diseases .

- Drug Resistance Reversal : ADP disodium has demonstrated efficacy in reversing doxorubicin resistance in multidrug-resistant (MDR) cancer cells. It enhances rhodamine uptake while inhibiting its efflux, suggesting a potential therapeutic application in overcoming drug resistance in cancer treatment .

Table 1: Summary of Biological Activities of ADP Disodium

| Activity | Description |

|---|---|

| Ecto-5'-Nucleotidase Inhibition | Prevents conversion of AMP to adenosine, reducing adenosine levels |

| Vasoconstriction | Induces vasoconstriction in rodent models |

| Inflammation | Promotes inflammatory responses |

| Drug Resistance Reversal | Reverses doxorubicin resistance in MDR cancer cells |

| Memory Protection | Reduces memory loss induced by amyloid-beta in Alzheimer's disease models |

Case Studies and Research Findings

- Alzheimer's Disease Model : A study highlighted that ADP disodium reduced memory loss associated with amyloid-beta (Aβ) toxicity in mouse models of Alzheimer's disease. This suggests a neuroprotective role that could be harnessed for therapeutic strategies against neurodegenerative disorders .

- Cancer Research : Research has indicated that ADP disodium not only inhibits CD73 but also alters the tumor microenvironment, potentially enhancing the efficacy of existing chemotherapeutic agents. This dual action could be pivotal for developing combination therapies for resistant cancers .

- Cardiovascular Implications : The modulation of vascular tone by ADP disodium through purinergic pathways emphasizes its importance in cardiovascular health. Studies have explored its effects on platelet activation and vascular smooth muscle contraction, contributing to our understanding of its role in cardiovascular diseases .

Preparation Methods

Enzymatic Synthesis Using Nucleoside Phosphotransferase

Enzymatic phosphorylation represents a biologically relevant pathway for ADP disodium synthesis. A seminal study demonstrated that bacterial nucleoside phosphotransferase can catalyze the transfer of phosphate groups to adenosine monophosphate (AMP) isomers, yielding adenosine-5', 2'-diphosphate or adenosine-5', 3'-diphosphate depending on the substrate . For instance, Bacillus species incubated with 2'-AMP and a phosphate donor (e.g., phenyl phosphate) at 37°C for 24 hours produced ADP disodium through regioselective phosphorylation . The reaction mixture typically includes:

| Component | Concentration/Amount |

|---|---|

| 2'-AMP | 40 μmol |

| Phenyl phosphate | 80 μmol |

| Acetate buffer (pH 4.0) | 0.6 mmol |

| Bacterial cells | 5 mg (dry weight) |

The enzymatic route offers high specificity, with yields contingent on the purity of AMP isomers and the absence of competing phosphatases . However, regiochemical control remains a challenge, necessitating post-synthesis purification via ion-exchange chromatography to isolate the 5'-diphosphate isomer .

Chemical Synthesis via Carbodiimide-Mediated Coupling

Chemical methods provide an alternative to enzymatic synthesis, particularly for large-scale production. A patented approach for uridine 5'-diphosphate-benzimidazole disodium synthesis employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent . Although developed for uridine derivatives, this method is adaptable to ADP disodium synthesis by substituting uridine with adenosine precursors. The generalized steps include:

-

Dissolution : Disodium adenosine monophosphate (AMP-Na₂) is dissolved in a mixed solvent of ethanol and water (30–70% v/v ethanol) .

-

Activation : EDC·HCl (1.1–1.3 equivalents relative to AMP) is added at 6–30°C to activate the phosphate group .

-

Coupling : Benzimidazole (or analogous nucleophiles) is introduced, and the reaction is stirred for 12–24 hours.

-

Purification : Solid-liquid separation and vacuum drying yield ADP disodium with ≥95% purity .

Critical Parameters :

-

Temperature : Lower temperatures (6–10°C) minimize side reactions but prolong reaction times .

-

Solvent Composition : Ethanol-water mixtures enhance solubility while preventing hydrolysis .

This method’s scalability and compatibility with industrial equipment make it a viable candidate for commercial production .

Extraction and Purification from Biological Sources

ADP disodium is naturally abundant in yeast and bacterial cells, where it participates in glycolysis and oxidative phosphorylation . Industrial-scale extraction involves:

-

Cell Lysis : Yeast cells are homogenized in a buffer containing 50 mM Tris-HCl (pH 7.5) and 1 mM EDTA .

-

Precipitation : Nucleic acids are precipitated using cold ethanol (70% v/v), leaving nucleotides in solution .

-

Chromatography : Anion-exchange chromatography (e.g., DEAE-Sephadex) isolates ADP disodium from ATP and AMP .

-

Crystallization : Sodium chloride is added to the eluent to precipitate ADP disodium, which is then lyophilized .

Yield Optimization :

-

Fermentation Conditions : Aerobic fermentation of Saccharomyces cerevisiae at 30°C maximizes intracellular ADP accumulation .

-

Stabilizers : Arginine (0.1–0.5% w/v) prevents degradation during purification, as demonstrated in ATP disodium formulations .

Comparative Analysis of Synthesis Methods

Q & A

How can adenosine 5'-diphosphate (ADP, disodium) be accurately quantified in complex biological matrices?

Basic Research Focus

A hydrophilic interaction liquid chromatography (HILIC) method coupled with mass spectrometry (MS) is recommended for precise quantification. This approach minimizes interference from polar metabolites and salts. For example, pre-treatment with acetonitrile precipitates proteins while retaining ADP in the supernatant . Adjusting mobile phases (e.g., ammonium acetate in acetonitrile/water gradients) improves retention and resolution of ADP from structurally similar nucleotides like ATP or AMP . Validate the method using calibration curves with internal standards (e.g., isotopically labeled ADP) to account for matrix effects.

What experimental design considerations are critical for studying ADP-induced platelet activation?

Advanced Research Focus

ADP activates platelet P2Y1 and P2Y12 receptors, but experimental conditions (e.g., buffer ionic strength, divalent cations) significantly alter receptor affinity. Use platelet-rich plasma (PRP) pre-treated with apyrase to degrade endogenous ADP . Include controls with selective antagonists (e.g., MRS 2179 for P2Y1) to isolate receptor-specific responses. Monitor intracellular calcium flux ([Ca²⁺]i) via fluorescent probes (e.g., Fura-2) to distinguish early-phase P2Y1 signaling from sustained P2Y12 effects . Note that ADP concentrations >10 μM induce desensitization, requiring careful titration (5–20 μM) to avoid artifact .

How do kinetic studies differentiate ADP binding mechanisms in myosin-actin systems?

Advanced Research Focus

Transient kinetic assays (stopped-flow fluorometry) reveal ADP binding to myosin subfragment 1 (SF-1) involves two-step conformational changes: rapid equilibrium binding (K₀) followed by fluorescence-quenched transitions (k₁ and k₂) . In actomyosin systems, ADP binding precedes dissociation, detectable via fluorescence shifts at high ionic strength (0.5 M KCl). Use non-hydrolyzable analogs (e.g., AMP-PNP) to decouple binding from ATPase activity. Data analysis requires global fitting to distinguish parallel pathways (e.g., acto-SF-1-ADP vs. SF-1-ADP states) .

What are common pitfalls in chromatographic separation of ADP from co-eluting metabolites?

Basic Research Focus

Reverse-phase HPLC (RP-HPLC) with ion-pairing agents (e.g., tetrabutylammonium) often fails to resolve ADP from UDP or GDP due to similar hydrophobicity. Switch to HILIC or anion-exchange chromatography for better selectivity . For LC-MS, in-source fragmentation of ATP can generate ADP-like signals; use high-resolution MS (HRMS) with ≥30,000 resolution to differentiate exact masses (ADP: 427.0295 m/z; ATP: 507.9968 m/z) .

How does ADP stability vary under different storage conditions?

Basic Research Focus

ADP disodium salt is hygroscopic and degrades in aqueous solutions via hydrolysis (t½ ≈ 72 hours at 25°C, pH 7.4). For long-term storage, lyophilize aliquots at −80°C in amber vials to prevent photodegradation . In freeze-thaw cycles, use buffers with 1–5 mM Mg²⁺ to stabilize the β-phosphate group. Quantify degradation products (e.g., AMP) via HILIC-MS weekly to assess batch integrity .

What methods validate ADP’s role in nucleotide recycling pathways?

Advanced Research Focus

Employ coupled enzyme assays with ATP synthases (e.g., mitochondrial F₁F₀-ATPase) to monitor ADP→ATP conversion. Use luciferase-based luminescence for real-time ATP quantification . For nucleoside diphosphate kinase (NDPK) studies, track [γ-³²P]ADP incorporation into GDP or UDP via TLC autoradiography . Include controls with ADP analogs (e.g., β,γ-methylene-ADP) to inhibit kinase activity and confirm specificity .

How do contradictory data on ADP receptor signaling arise, and how can they be resolved?

Advanced Research Focus

Discrepancies in P2Y receptor studies often stem from cell type variability (e.g., transfected HEK293 vs. primary platelets) or off-target effects of pharmacological tools. Use CRISPR-edited P2Y knockout models to isolate receptor contributions . For example, P2Y12-selective antagonists (e.g., cangrelor) may partially inhibit P2X1 in high concentrations. Cross-validate findings with calcium imaging (P2Y1-specific) and cAMP assays (P2Y12-specific) .

What are best practices for handling ADP in enzymatic assays requiring divalent cations?

Basic Research Focus

ADP chelates Mg²⁺ and Ca²⁺, altering free ion concentrations critical for enzyme activity (e.g., kinases). Use buffers with 1–5 mM excess MgCl₂ and quantify free Mg²⁺ via fluorometric kits . For assays sensitive to Na⁺/K⁺, replace ADP disodium salt with potassium salts or dialyze against Tris/HEPES buffers . Pre-treat ADP solutions with Chelex resin to remove trace metals that accelerate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.